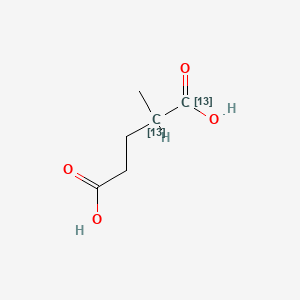
Lenalidomide-C5-NH2 (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-C5-NH2 (TFA) is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is used as a ligand in the recruitment of cereblon protein, which is a part of the E3 ubiquitin ligase complex. Lenalidomide-C5-NH2 (TFA) can be connected to a ligand for protein by a linker to form proteolysis-targeting chimeras (PROTACs), such as MDM2 PROTAC degrader .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-C5-NH2 (TFA) involves several steps. Initially, lenalidomide is modified to introduce a C5-NH2 group. This modification is typically achieved through a series of chemical reactions, including bromination and condensation reactions. For example, the bromination of glutarimide in the presence of acetic acid and bromine yields 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in the presence of dimethylformamide and potassium carbonate to form the desired compound .
Industrial Production Methods
Industrial production of Lenalidomide-C5-NH2 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under nitrogen at -20°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-C5-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Lenalidomide-C5-NH2 (TFA) can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Lenalidomide-C5-NH2 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the recruitment of cereblon protein, which is involved in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating hematological malignancies and other diseases.
Industry: Used in the development of new drugs and therapeutic agents
Mecanismo De Acción
Lenalidomide-C5-NH2 (TFA) exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding modulates the activity of cereblon, leading to the degradation of target proteins. The compound acts as a molecular glue, facilitating the interaction between cereblon and its target proteins. This interaction triggers the ubiquitination and subsequent proteasomal degradation of the target proteins, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Lenalidomide-C5-NH2 (TFA) is unique compared to other similar compounds due to its specific modification at the C5 position. Similar compounds include:
Thalidomide: The parent compound from which lenalidomide is derived.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties.
Iberdomide: A newer derivative with enhanced potency and reduced side effects
These compounds share similar mechanisms of action but differ in their specific modifications and therapeutic applications.
Propiedades
Fórmula molecular |
C20H24F3N3O5 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H23N3O3.C2HF3O2/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;3-2(4,5)1(6)7/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23);(H,6,7) |
Clave InChI |
XTHUZCHGWIIXLO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



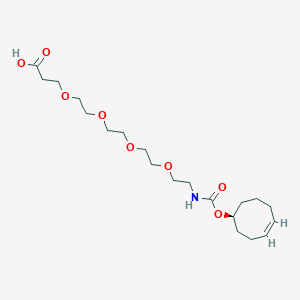
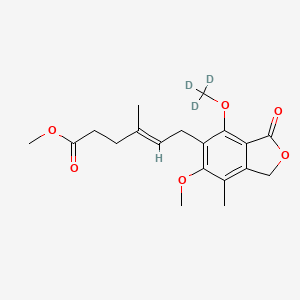
![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
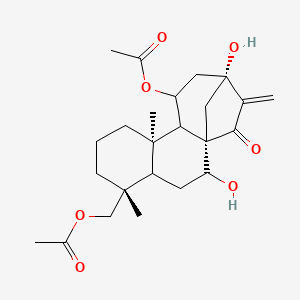
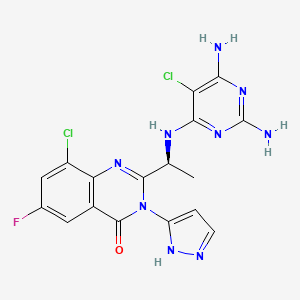


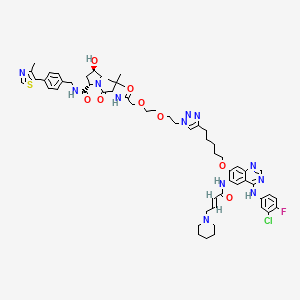

![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)


